2-Methanesulfonylethanethioamide

説明

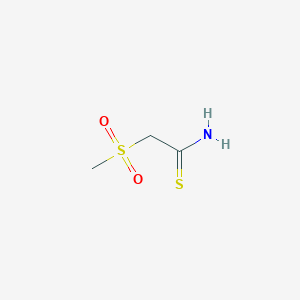

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylsulfonylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S2/c1-8(5,6)2-3(4)7/h2H2,1H3,(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXPAPNPQXSLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372562 | |

| Record name | 2-methanesulfonylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53300-47-3 | |

| Record name | 2-methanesulfonylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methanesulfonylethanethioamide and Analogous Sulfonyl Thioamides

Traditional and Contemporary Synthetic Approaches for Thioamide Formation

The conversion of a carbonyl group to a thiocarbonyl group is the cornerstone of thioamide synthesis. Over the years, methodologies have evolved from harsh, classical procedures to milder, more efficient, and environmentally benign protocols. These approaches primarily involve the direct thionation of amide precursors or the assembly of the thioamide core through multicomponent reactions. While specific literature on the synthesis of 2-Methanesulfonylethanethioamide is scarce, the general principles of thioamide formation can be applied to its precursor, 2-(methylsulfonyl)acetamide.

Thionation of Precursor Amides and Nitriles

The most direct route to thioamides is the thionation of their corresponding oxo-amide counterparts. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Nitriles also serve as viable starting materials for the synthesis of primary thioamides. organic-chemistry.org

Historically, thionation has been dominated by phosphorus-sulfur reagents, which remain widely used due to their effectiveness.

Phosphorus Pentasulfide (P₄S₁₀) , also known as Berzelius's reagent, is one of the oldest and most fundamental thionating agents. nih.gov It is a potent reagent capable of converting a wide range of carbonyl compounds, including amides, into their thio-analogs. chemrxiv.org The reactions are typically conducted at high temperatures in anhydrous solvents like toluene, xylene, or pyridine (B92270). nih.gov A significant drawback of using P₄S₁₀ alone is the generation of polythiophosphate byproducts, which can complicate purification. organic-chemistry.org To improve its utility and handling, P₄S₁₀ can be combined with other substances. For instance, a complex of P₄S₁₀ and pyridine has been developed as a storable, crystalline, and highly selective thionating agent that provides cleaner reaction profiles. acs.org Another effective combination is P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO), which often results in yields comparable or superior to those obtained with Lawesson's reagent and simplifies the workup procedure. chemicalbook.com

Lawesson's Reagent (LR) , with the IUPAC name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione, has become one of the most popular thionating agents since its popularization by Sven-Olov Lawesson. santiago-lab.comorganic-chemistry.org It is considered milder and often more convenient than P₄S₁₀, allowing for reactions at lower temperatures and with greater functional group tolerance. wikipedia.org The mechanism involves the dissociation of the LR dimer into reactive dithiophosphine ylide intermediates, which then react with the carbonyl group. wikipedia.orgacs.org In general, electron-rich carbonyls react faster with LR. acs.org Computational studies and experimental observations indicate that amides are among the most reactive carbonyl derivatives towards Lawesson's reagent, reacting faster than esters and ketones. synarchive.com This high reactivity suggests that the thionation of 2-(methylsulfonyl)acetamide, despite the presence of the electron-withdrawing sulfonyl group, should be feasible.

| Reagent | Precursor | Product | Conditions | Yield | Ref |

| P₄S₁₀/Pyridine | Amides, Ketones | Thioamides, Thioketones | Acetonitrile or Dimethyl Sulfone, High Temp | High | acs.orgorganic-chemistry.org |

| P₄S₁₀/HMDO | Amides, Lactams, Esters | Thioamides, Thiolactams, Thionoesters | Dichloromethane or Benzene | Good to Excellent | organic-chemistry.orgchemicalbook.com |

| Lawesson's Reagent | Amides, Lactams, Ketones | Thioamides, Thiolactams, Thioketones | Toluene or Xylene, 80-100 °C | Good | organic-chemistry.orgwikipedia.org |

| Fluorous LR | Amides, 1,4-Diketones | Thioamides, Thiophenes | Toluene, 110 °C | High | organic-chemistry.org |

The quest for greener and more practical synthetic methods has led to the development of milder thionation protocols that avoid harsh conditions and toxic reagents.

One notable advancement is the use of a fluorous-tagged version of Lawesson's reagent. This modification facilitates a much simpler product isolation process, often requiring only simple filtration after fluorous solid-phase extraction, thereby eliminating the need for column chromatography. organic-chemistry.org This approach has been successfully used to synthesize a variety of thioamides, thiophenes, and other sulfur heterocycles in high yields. organic-chemistry.org

Another mild approach involves the use of sodium sulfide (B99878) in water, which serves as an efficient sulfur source for the conversion of aldehydes and N-substituted formamides into thioamides. wikipedia.org Similarly, aqueous ammonium (B1175870) sulfide has been identified as an effective and inexpensive reagent for the thiolysis of activated amides, offering an operationally simple method amenable to large-scale preparations. Furthermore, protocols using ammonium phosphorodithioate (B1214789) in solventless conditions under microwave irradiation have been shown to be rapid and high-yielding for the conversion of amides to thioamides. organic-chemistry.org These mild, often aqueous-based or solvent-free methods represent a significant step towards more sustainable chemical synthesis.

Multicomponent Reactions (MCRs) for Thioamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and waste reduction. chemistryforsustainability.orgchemistry-reaction.com These reactions have emerged as powerful alternatives to traditional multi-step syntheses for constructing thioamides. chemistryforsustainability.org

Elemental sulfur (S₈) is an abundant, stable, and environmentally benign sulfur source, making it an ideal reagent for MCRs. chemistryforsustainability.org The Willgerodt-Kindler reaction is a classic example, typically involving a ketone, an amine (like morpholine), and elemental sulfur to produce a thioamide. organic-chemistry.orgmdpi.com The reaction scope has been significantly expanded to include a variety of starting materials such as aldehydes, alkynes, and carboxylic acids. organic-chemistry.orgchemrxiv.org

Recent innovations include three-component reactions that offer straightforward and atom-economical pathways to thioamides. For instance, the reaction of alkynes, elemental sulfur, and aliphatic amines provides a general method for thioamide synthesis under relatively mild, catalyst-free conditions. organic-chemistry.org Another approach involves the oxidative coupling of two different aliphatic primary amines with elemental sulfur, which can selectively produce cross-coupled thioamides. santiago-lab.com These sulfur-mediated MCRs often proceed with good yields and a broad substrate scope, minimizing reaction steps and waste. chemistryforsustainability.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Yield | Ref |

| Aryl/Alkyl Ketone | Amine (e.g., Morpholine) | Elemental Sulfur | Thioamide | Heat | Good | organic-chemistry.org |

| Aldehyde | Primary Amine | Elemental Sulfur | Thioamide | K₂CO₃, Water | Good | |

| Alkyne | Aliphatic Amine | Elemental Sulfur | Thioamide | Pyridine, Heat | Good | nih.gov |

| Benzylamine | 2-Phenethylamine | Elemental Sulfur | N-(2-Phenylethyl)phenylmethanethioamide | 130 °C, Solvent-free | 92% | santiago-lab.com |

A significant trend in modern organic synthesis is the development of catalyst-free reactions, which simplifies procedures and avoids contamination of products with residual metals. Several MCRs for thioamide synthesis can be performed without the need for a catalyst.

For example, a three-component reaction of arylacetic or cinnamic acids with amines and elemental sulfur proceeds efficiently to form thioamides without any catalyst or external oxidant. organic-chemistry.org This method extends the utility of the Willgerodt-Kindler reaction to readily available carboxylic acids. Similarly, pyrazole (B372694) carbaldehydes, secondary amines, and elemental sulfur can react in a one-pot, catalyst-free manner to produce pyrazole-tethered thioamides in good to excellent yields. chemistryforsustainability.org Another strategy involves a Friedel-Crafts-type arylation of isothiocyanates with electron-rich arenes using a Brønsted superacid like triflic acid, which proceeds rapidly under solvent-free conditions. acs.org These catalyst-free MCRs are notable for their operational simplicity, clean reaction conditions, and adherence to the principles of green chemistry. chemistryforsustainability.org

Coupling Reactions for Thioamide Scaffold Construction

Transition metal-catalyzed coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several coupling strategies have been developed for the synthesis of thioamides and their derivatives.

A notable catalyst-free "click-type" ligation reaction occurs between thioamides and sulfonyl azides to produce sulfonyl amidines. rsc.orgresearchgate.netrsc.org This reaction proceeds efficiently under mild conditions in various solvents, with water often providing the best results. rsc.orgresearchgate.netrsc.org The reaction is chemoselective and tolerates a range of functional groups, making it a versatile tool for creating complex molecules. researchgate.net This transformation is particularly significant as it offers a stable alternative to the often labile thio acids in sulfo-click reactions. rsc.orgnii.ac.jp The reaction simply involves mixing the thioamide and sulfonyl azide (B81097) at room temperature. rsc.org

| Reactant 1 | Reactant 2 | Product | Conditions | Solvent | Reference |

| Thioacetamide | Mesylazide | N-methanesulfonylacetamidine | Room temperature, 15 h | Various | nii.ac.jp |

| Thioamides | Sulfonyl azides | Sulfonyl amidines | Mild, catalyst-free | Water | rsc.orgresearchgate.netrsc.org |

Nickel catalysis has emerged as a powerful tool for various organic transformations. In the context of thioamide synthesis and modification, nickel-catalyzed reactions have shown significant promise. For instance, a simple catalytic system of Ni(OAc)₂ and P(t-Bu)₃ facilitates the selective C-alkylation of thioacetamides with primary alcohols, proceeding via a hydrogen autotransfer pathway to give monoalkylated products in excellent yields. rsc.org

Furthermore, nickel catalysis can be employed for the cyanation of aryl thioethers to produce aryl nitriles, a reaction involving C–S bond activation. acs.org While Raney nickel has been traditionally used for the hydrogenolysis of thioamides to amines, it is important to note that this process requires stoichiometric amounts of nickel due to catalyst poisoning by the sulfur atom. acs.orgwikipedia.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Ni(OAc)₂ / P(t-Bu)₃ | Thioacetamides, Primary Alcohols | Monoalkylated thioamides | Selective C-alkylation, >95% yield | rsc.org |

| Nickel / dcype | Aryl thioethers, Zn(CN)₂ | Aryl nitriles | C-S bond activation | acs.org |

Palladium catalysis is renowned for its versatility in cross-coupling reactions. A notable application is the Suzuki-Miyaura coupling of thioamides with aryl boronic acids, which, through in situ generation of palladium-carbene complexes via desulfurization, yields valuable diaryl ketones. nih.gov This method exhibits excellent functional group tolerance. nih.gov

Another innovative approach involves a visible-light-mediated, palladium-catalyzed decarboxylative acylation of O-methyl ketoximes with α-keto acids, which proceeds through a radical pathway. nih.gov While not directly forming a thioamide, this methodology highlights the potential of combining palladium catalysis with photoredox catalysis for novel bond formations. A more direct, metal-free decarboxylative strategy for thioamide synthesis involves the three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder. organic-chemistry.org

Green Chemistry Principles in Thioamide Synthesis Relevant to this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve sustainability.

Utilization of Environmentally Benign Solvents

A significant advancement in green thioamide synthesis is the use of deep eutectic solvents (DESs). rsc.orgrsc.orgrsc.orgresearchgate.net A mixture of choline (B1196258) chloride and urea, for example, serves as both an environmentally benign solvent and a catalyst for the synthesis of a wide variety of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. rsc.orgrsc.orgresearchgate.net This method offers good to excellent yields under mild conditions and allows for the recycling and reuse of the DES. rsc.orgrsc.org

Water has also been demonstrated as a green and efficient medium for thioamide synthesis. organic-chemistry.orgorganic-chemistry.org A catalyst-free, three-component reaction of gem-dibromostyrenes in water can produce 2-arylethanethioamides. mdpi.com Furthermore, water can mediate a mild synthesis of thioamides from various starting materials without the need for energy input or additional catalysts. organic-chemistry.orgorganic-chemistry.org

| Solvent System | Reactants | Product | Key Advantages | Reference |

| Choline chloride-urea (DES) | Aldehydes/Ketones, Amines, Sulfur | Thioamides | Biodegradable, Reusable, Catalyst-free | rsc.orgrsc.orgresearchgate.net |

| Water | gem-Dibromostyrenes, etc. | 2-Arylethanethioamides | Environmentally benign, No catalyst needed | organic-chemistry.orgorganic-chemistry.orgmdpi.com |

Catalyst-Free and Metal-Free Synthetic Protocols

The development of synthetic methods that avoid the use of metal catalysts and other additives is a cornerstone of green chemistry, aiming to reduce environmental impact and simplify purification processes. In the realm of thioamide synthesis, several catalyst-free approaches have emerged, often relying on the intrinsic reactivity of the starting materials under specific reaction conditions.

One notable strategy involves the direct reaction of a nitrile with an aqueous solution of a sulfide, which can proceed without a catalyst to produce thioamides. This method, while traditionally used for aryl thioamides, can be conceptually extended to the synthesis of sulfonyl-containing analogs. The process typically involves mixing the nitrile with an aqueous solution of a sulfide, such as sodium sulfide or ammonium sulfide, and heating the mixture. The absence of a catalyst simplifies the reaction setup and workup, making it an attractive and environmentally benign option.

Another significant catalyst- and solvent-free method for the synthesis of aryl thioamides involves the reaction of an aldehyde, a primary amine, and elemental sulfur. This one-pot, three-component reaction proceeds by heating the mixture, leading to the formation of the corresponding thioamide in good to excellent yields. The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine, which then reacts with sulfur. While primarily demonstrated for aryl thioamides, this protocol holds promise for adaptation to the synthesis of sulfonyl thioamides from sulfonyl-containing aldehydes or amines.

A more specialized catalyst-free approach is the reaction of acryl thioamides with iminoiodinanes, which leads to the formation of N-sulfonyl-2,3-dihydro-1,2-thiazoles. nih.gov This transformation highlights a method for incorporating a sulfonyl group into a thioamide-derived structure without the need for a metal catalyst.

The following table summarizes representative examples of catalyst-free thioamide synthesis, illustrating the scope and conditions of these methods.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Aniline | Sulfur | 100 °C, 2h | N-Phenylbenzothioamide | 95 | acs.org |

| 4-Chlorobenzaldehyde | Benzylamine | Sulfur | 100 °C, 2h | N-Benzyl-4-chlorobenzothioamide | 92 | acs.org |

| 2-Naphthaldehyde | Cyclohexylamine | Sulfur | 100 °C, 3h | N-Cyclohexyl-2-naphthamide | 88 | acs.org |

| Acryl thioamide | PhI=NTs | CH2Cl2, rt | N-Tosyl-1,2-thiazole | >90 | nih.gov |

Application of Elemental Sulfur as a Sustainable Reagent

Elemental sulfur (S₈) is an abundant, inexpensive, and environmentally benign element, making it a highly attractive sulfur source for the synthesis of thioamides. mdpi.comorganic-chemistry.org Its use aligns with the principles of sustainable chemistry by replacing hazardous and often odorous sulfurating reagents like hydrogen sulfide or Lawesson's reagent.

Multicomponent reactions (MCRs) are a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. mdpi.com The use of elemental sulfur in MCRs for thioamide synthesis is particularly advantageous, offering high atom economy and operational simplicity. mdpi.comchemrxiv.org A common MCR for thioamide synthesis is the Willgerodt-Kindler reaction, which traditionally involves the reaction of an alkyl aryl ketone, an amine, and elemental sulfur to produce a thioamide. nih.gov Modern variations of this reaction have expanded the substrate scope to include aldehydes and other starting materials, often under milder, catalyst-free conditions. organic-chemistry.org

For instance, a three-component reaction of an aldehyde, an amine, and elemental sulfur in water can produce thioamides without the need for a catalyst or organic solvent. organic-chemistry.org This method is not only sustainable but also provides good to excellent yields of the desired products. Another approach involves the decarboxylative thioamidation of α-keto carboxylic acids with amines and elemental sulfur, a reaction that proceeds under mild conditions and tolerates a wide range of functional groups.

The table below presents examples of thioamide synthesis using elemental sulfur, showcasing the versatility of this reagent in multicomponent reactions.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Morpholine | Sulfur | Water, 100 °C, 12h | (Morpholino)methanethione | 91 | organic-chemistry.org |

| 4-Methylbenzaldehyde | Piperidine | Sulfur | Water, 100 °C, 12h | (Piperidino)(p-tolyl)methanethione | 89 | organic-chemistry.org |

| Phenylacetic acid | Benzylamine | Sulfur | 130 °C, 4h | N-Benzyl-2-phenylethanethioamide | 85 | chemrxiv.org |

| Cinnamic acid | Morpholine | Sulfur | 130 °C, 5h | 1-(Morpholino)-3-phenylprop-2-ene-1-thione | 82 | chemrxiv.org |

Visible Light Photoredox Catalysis for Thioamide Formation

Visible light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling a wide range of chemical transformations under mild conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates.

While direct photoredox synthesis of this compound is not yet widely reported, the fundamental principles of photoredox-mediated C-S bond formation are well-established and can be applied to the synthesis of analogous sulfonyl thioamides. For example, the synthesis of aryl or alkyl thioamides can be achieved under visible light irradiation using potassium poly(heptazine imide) (K-PHI) as a photocatalyst, with amines and elemental sulfur as the reactants. organic-chemistry.org

A key strategy in photoredox catalysis involves the generation of sulfonyl radicals from stable precursors. These radicals can then participate in various bond-forming reactions. For instance, vinyl sulfones can undergo radical-mediated thiodesulfonylation with thiols to produce vinyl sulfides, demonstrating the feasibility of manipulating sulfonyl groups under photoredox conditions. Although this reaction produces a sulfide rather than a thioamide, it illustrates a potential pathway where a sulfonyl-containing starting material could be functionalized.

Furthermore, photoredox catalysis has been successfully employed for the synthesis of sulfonamides from sulfonyl chlorides and amines, and for the generation of sulfones from sulfonyl precursors. These transformations underscore the potential of visible light-driven methods to construct molecules containing the sulfonyl group, which could be extended to the synthesis of sulfonyl thioamides.

The following table provides examples of related visible-light photoredox-catalyzed reactions that are pertinent to the synthesis of sulfur-containing compounds, including thioamides.

| Starting Material 1 | Starting Material 2 | Photocatalyst | Conditions | Product Type | Yield (%) | Reference |

| Benzylamine | Sulfur | K-PHI | Visible light, K₂CO₃, MeCN | Thioamide | 85 | organic-chemistry.org |

| Phenyl vinyl sulfone | Thiophenol | ACCN | Toluene, 110 °C | Vinyl sulfide | 92 | |

| 4-Methylphenyl vinyl sulfone | 4-Chlorothiophenol | ACCN | Toluene, 110 °C | Vinyl sulfide | 88 |

Advanced Spectroscopic Characterization and Structural Elucidation of Sulfonyl Thioamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Electronic Studies

NMR spectroscopy is a powerful, non-destructive technique for probing molecular structure, connectivity, and dynamics in solution. nih.gov For a molecule like 2-Methanesulfonylethanethioamide, NMR provides critical insights into the electronic environment of each atom and the molecule's preferred three-dimensional shape. nih.gov

One-dimensional ¹H and ¹³C NMR spectra serve as the primary tools for confirming the presence of key functional groups and determining the number of unique proton and carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic structure, with the strongly electron-withdrawing methanesulfonyl group and the thioamide group exerting significant influence on the adjacent methylene (B1212753) protons and carbons.

A complete assignment of the ¹H and ¹³C signals can be achieved using two-dimensional (2D) NMR experiments. nih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the spin-spin coupling between protons on adjacent carbons, confirming the connectivity of the ethanediyl (-CH₂-CH₂-) bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the methanesulfonyl group, the ethyl chain, and the thioamide moiety.

The expected NMR data, based on analogous structures and standard chemical shift ranges, are summarized below. washington.edusigmaaldrich.compaulussegroup.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|---|

| CH₃ | C1 | ~3.1 | ~40 | Singlet, deshielded by adjacent SO₂ group. |

| CH₂ | C2 | ~3.5 | ~50 | Triplet, significantly deshielded by the SO₂ group. |

| CH₂ | C3 | ~2.9 | ~35 | Triplet, deshielded by the C(S)NH₂ group. |

| C=S | C4 | - | ~205 | Thioamide carbon, highly deshielded. |

Note: Predicted values are illustrative and can vary based on solvent and temperature.

The flexibility of the ethyl chain in this compound allows for multiple rotational isomers (conformers). NMR spectroscopy is a primary method for studying these conformational preferences in solution. nih.govauremn.org.br The magnitude of the three-bond proton-proton coupling constant (³JHH) between the two methylene groups can be used in the Karplus equation to estimate the dihedral angle between them, providing insight into the favored gauche or anti conformation of the C2-C3 bond.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. mdpi.com NOESY cross-peaks between protons of the methyl group and the ethyl chain, or between protons on either side of the C2-C3 bond, can help build a three-dimensional model of the predominant solution-state conformation. mdpi.comrsc.org Studies on related flexible molecules have shown that a combination of coupling constant analysis, NOESY data, and computational modeling can yield a detailed picture of the conformational ensemble. nih.govmdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. nih.govmemtein.comnih.gov

A single-crystal X-ray diffraction experiment on this compound would yield a precise three-dimensional map of electron density, from which atomic positions can be determined with high accuracy. springernature.com This allows for the exact measurement of all geometric parameters. While specific data for the title compound is unavailable, crystallographic studies of related sulfonamides and thioamides provide expected values for key structural features. researchgate.netresearchgate.net

Table 2: Expected Bond Lengths and Angles for this compound from X-ray Crystallography

| Bond/Angle | Expected Value | Reference Type |

|---|---|---|

| S-O Bond Length | ~1.43 Å | Sulfonamide researchgate.net |

| S-C (sulfonyl) Bond Length | ~1.76 Å | Sulfonamide researchgate.net |

| C=S Bond Length | ~1.68 Å | Thioamide researchgate.net |

| C-N Bond Length | ~1.33 Å | Thioamide researchgate.net |

| O-S-O Angle | ~119° | Sulfonamide researchgate.net |

| C-S-C Angle | ~104° | Sulfonamide researchgate.net |

These parameters confirm the molecular geometry and provide insights into bond orders and hybridization states. For instance, the C-N bond of the thioamide group is expected to be shorter than a typical C-N single bond, indicating significant double-bond character due to resonance.

Mass Spectrometry (MS) Applications in Molecular Characterization and Mechanistic Insights

Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be readily observed, confirming its molecular weight.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint. For this compound, several key fragmentation pathways can be predicted based on the known behavior of sulfonamides and thioamides. researchgate.netnih.gov

Table 3: Predicted Key Fragment Ions for [M+H]⁺ of this compound in ESI-MS/MS

| m/z Value (Predicted) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | C₃H₉NO₂S₂ | Protonated parent molecule |

| [M+H - H₂S]⁺ | Loss of hydrogen sulfide (B99878) | Characteristic loss from a primary thioamide |

| [M+H - SO₂]⁺ | [C₃H₉NS]⁺ | Loss of sulfur dioxide, common in sulfonyl compounds nih.gov |

| [CH₃SO₂]⁺ | Methanesulfonyl cation | Cleavage of the S-C₂ bond |

The analysis of these fragmentation pathways provides conclusive evidence for the presence of both the methanesulfonyl and the ethanethioamide moieties within the molecule, complementing the structural data obtained from NMR and X-ray crystallography. researchgate.netyoutube.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool in the characterization of novel compounds, offering the precise measurement of an ion's mass-to-charge ratio (m/z) to four or more decimal places. youtube.commdpi.com This level of accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence, a critical step in distinguishing between compounds with the same nominal mass. researchgate.netnih.gov

For a sulfonyl thioamide like this compound, HRMS would be employed to confirm its molecular formula (C₃H₇NO₂S₂). The experimentally determined exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be compared against the theoretically calculated mass. Techniques such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry are commonly used for such precise measurements, providing mass accuracies in the low parts-per-million (ppm) range. youtube.commdpi.com

Table 1: Theoretical Exact Mass for this compound and its Common Adducts

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺• (Radical Cation) | C₃H₇NO₂S₂⁺• | 153.0031 |

| [M+H]⁺ (Protonated) | C₄H₈NO₂S₂⁺ | 154.0102 |

| [M+Na]⁺ (Sodium Adduct) | C₃H₇NNaO₂S₂⁺ | 176.0021 |

| [M+K]⁺ (Potassium Adduct) | C₃H₇KNO₂S₂⁺ | 191.9761 |

Note: The ability to achieve such high mass accuracy is crucial for differentiating between potential elemental compositions that might otherwise be indistinguishable at lower resolutions.

Mass Spectrometry in Mechanistic Studies (e.g., intermediate identification)

Mass spectrometry is not only a tool for static structural determination but also a dynamic probe for elucidating reaction mechanisms. nih.gov In the context of sulfonyl thioamides, MS can be used to identify transient intermediates, byproducts, and degradation products, thereby providing a more complete picture of their chemical reactivity. nih.govacs.org

For instance, in studies investigating the metabolism or degradation of this compound, liquid chromatography coupled with mass spectrometry (LC-MS) would be the technique of choice. This setup allows for the separation of components in a complex mixture before they are introduced into the mass spectrometer for analysis. By comparing the mass spectra of samples taken at different time points of a reaction, one can track the disappearance of the parent compound and the emergence of new species.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are particularly informative for identifying the structure of these intermediates. chemguide.co.ukuni-saarland.deslideshare.net In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation (e.g., through collision-induced dissociation - CID), and the resulting fragment ions are analyzed. The fragmentation of this compound would be expected to occur at the weaker bonds, such as the C-S and C-C bonds.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Loss of Neutral Fragment |

| 154.0102 | 78.0245 | [CH₃SO₂CH₂]⁺ | CSNH₂ |

| 154.0102 | 76.9858 | [C₂H₄CSNH₂]⁺ | CH₃SO₂H |

| 154.0102 | 59.9912 | [CSNH₂]⁺ | C₂H₄SO₂CH₃ |

This data is predictive and illustrates how the fragmentation pattern can reveal the connectivity of the molecule. The identification of such fragments in a reaction mixture can confirm the presence of specific structural motifs and help in piecing together mechanistic pathways.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular "fingerprint" based on the characteristic vibrations of chemical bonds. americanpharmaceuticalreview.comspectroscopyonline.com These techniques are exceptionally useful for identifying the functional groups present in a molecule. nih.govnih.govnih.gov

In the analysis of this compound, IR and Raman spectra would reveal key vibrational modes associated with the sulfonyl (SO₂) and thioamide (C(S)NH₂) groups.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Polar bonds with strong dipole moment changes during vibration give rise to intense IR absorption bands. For this compound, strong absorptions would be expected for the S=O and N-H stretching vibrations.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that cause a significant change in the polarizability of the molecule are typically strong in the Raman spectrum. Bonds that are symmetric or less polar, such as S-S or C-S bonds, often produce more intense Raman signals than IR signals.

The combination of both techniques provides a more complete vibrational analysis. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| N-H (Amide) | Stretching | 3400-3100 (strong, broad) | 3400-3100 (weak) |

| C-H (Alkyl) | Stretching | 3000-2850 (medium to strong) | 3000-2850 (strong) |

| C=S (Thioamide) | Stretching | 1250-1020 (medium) | 1250-1020 (strong) |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1300 (strong) | 1350-1300 (medium) |

| S=O (Sulfonyl) | Symmetric Stretching | 1160-1120 (strong) | 1160-1120 (strong) |

| C-N (Amide) | Stretching | 1400-1200 (medium) | 1400-1200 (medium) |

| S-C (Sulfonyl) | Stretching | 800-600 (medium) | 800-600 (strong) |

The precise positions and intensities of these bands can be influenced by the molecular environment, such as intermolecular hydrogen bonding, and the physical state of the sample (solid or liquid). A detailed analysis, often supported by computational calculations, allows for the definitive assignment of these vibrational modes to specific structural features of the molecule. nih.gov

Chemical Reactivity and Mechanistic Pathways of Sulfonyl Thioamides

Reactivity of the Thioamide Moiety

The thioamide functional group is a versatile synthon in organic chemistry, readily participating in a variety of chemical transformations. clockss.org Its reactivity is distinct from its amide counterpart, stemming from the longer and more polarizable C=S bond compared to the C=O bond. nih.gov This difference in fundamental properties leads to altered nucleophilicity, electrophilicity, and hydrogen-bonding characteristics. nih.govchemrxiv.org

The thiocarbonyl group (C=S) is the primary site of reactivity within the thioamide moiety. It can be activated to react with both nucleophiles and electrophiles.

Electrophilic Activation: The sulfur atom of the thiocarbonyl group is inherently nucleophilic and can react with electrophiles. chemrxiv.org For instance, thioamides react with highly electrophilic reagents like sulfonyl azides. beilstein-journals.org This interaction is a key step in the synthesis of N-sulfonyl amidines. beilstein-journals.orgnih.gov

Nucleophilic Activation: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The reactivity can be significantly enhanced by activating the thioamide, particularly at the nitrogen atom. A prominent strategy involves the N-tert-butoxycarbonyl (N-Boc) activation of primary and secondary thioamides. nih.govrsc.org This process decreases the nN→π*C=S resonance stabilization of the thioamide bond, effectively destabilizing the ground state and making the thiocarbonyl carbon more electrophilic and prone to nucleophilic addition. nih.govrsc.org The collapse of the resulting tetrahedral intermediate drives the reaction forward. rsc.orgrsc.org

Transamidation: The direct conversion of one thioamide into another, known as transamidation, has been a significant challenge in organic synthesis. A general method has been developed that relies on the aforementioned N-Boc activation. nih.gov This ground-state destabilization strategy facilitates the cleavage of the C(S)–N bond, allowing for the substitution of the original amine component with a new one under mild conditions. nih.govrsc.orgresearchwithrutgers.com The process is highly chemoselective and tolerates a wide range of sensitive functional groups. nih.gov

| Activating Agent | Nucleophile | Key Feature | Reference |

|---|---|---|---|

| Boc₂O/DMAP | Primary and Secondary Amines | Ground-state destabilization via N-activation | nih.govrsc.org |

| - | Anilines (non-nucleophilic) | Site-selective N-tert-butoxycarbonyl activation | nih.gov |

| - | Benzylic, cyclic, aliphatic amines | Expanded utility to nucleophilic amines | nih.gov |

Functional Group Interconversions (FGI): Thioamides are valuable intermediates for the synthesis of a diverse array of other functional groups and are particularly crucial in constructing heterocyclic compounds. clockss.orgchemrxiv.orgmdpi.com The thioamide moiety can be converted into amines, enamines, amides, ketones, and esters through various synthetic manipulations. clockss.org This versatility underscores their importance as synthetic building blocks. mdpi.com

Role of the Sulfonyl Group in Directing Reactivity and Selectivity

The sulfonyl group (—SO₂—) is a powerful electron-withdrawing group that profoundly influences the reactivity of the adjacent thioamide. This electronic influence is critical in directing the course and selectivity of chemical reactions. In the context of 2-Methanesulfonylethanethioamide, the CH₃SO₂— group deactivates the molecule towards electrophilic attack while simultaneously activating it for nucleophilic reactions.

Furthermore, sulfonamide moieties are known to function as effective directing groups in C–H activation chemistry, facilitating regioselective functionalization of aromatic rings. researchgate.netnih.gov By analogy, the sulfonyl group in more complex sulfonyl thioamides can be expected to exert significant control over site-selectivity in various transformations. researchgate.netnih.gov Its presence can enhance the acidity of nearby protons and modify the reactivity of the thioamide nitrogen, making it less basic and nucleophilic compared to a standard thioamide.

Cycloaddition Reactions and Heterocycle Formation Involving Sulfonyl Thioamides

Sulfonyl thioamides and their constituent parts are involved in various cycloaddition reactions, which are powerful methods for the synthesis of heterocyclic systems.

One of the most pertinent examples is the reaction between thioamides and sulfonyl azides. beilstein-journals.orgrsc.orgnih.gov This transformation is proposed to proceed through an initial [3+2] cycloaddition between the azide (B81097) and the thiocarbonyl group. beilstein-journals.org The resulting unstable thiatriazole intermediate then extrudes nitrogen and sulfur to yield an N-sulfonyl amidine. beilstein-journals.org This reaction serves as an efficient, catalyst-free method for creating a C-N bond under mild conditions. rsc.orgnih.gov

| Reactants | Proposed Intermediate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Thioamide + Sulfonyl azide | Thiatriazole ring | N-Sulfonyl amidine | [3+2] Cycloaddition | beilstein-journals.org |

| Acryl thioamide + Iminoiodinane | Not specified | N-sulfonyl-2,3-dihydro-1,2-thiazole | Cascade Annulation | researchgate.netbeilstein-journals.org |

| Alkyl azide + Sulfonyl isothiocyanate | Not specified | 1,2,3,4-Thiatriazoline | 1,3-Dipolar Cycloaddition | acs.org |

Additionally, derivatives of thioamides are key precursors for a variety of sulfur- and nitrogen-containing heterocycles. For example, acrylic acid thioamides react with N-sulfonyl iminoiodinanes in a one-step method to produce N-sulfonyl-2,3-dihydro-1,2-thiazoles in high yields. beilstein-journals.org These reactions highlight the utility of the thioamide moiety as a linchpin in the assembly of complex heterocyclic frameworks. mdpi.com

Mechanistic Investigations through Experimental and Theoretical Approaches

Understanding the precise mechanisms of reactions involving sulfonyl thioamides is crucial for optimizing existing methods and developing new synthetic strategies. A combination of experimental studies and theoretical calculations has been employed to shed light on these pathways. researchgate.netresearchgate.net

Mechanistic studies on the transamidation of thioamides have provided strong evidence for a pathway involving initial N-activation, which destabilizes the thioamide C-N bond. rsc.orgresearchwithrutgers.com This is followed by a highly chemoselective nucleophilic attack on the thiocarbonyl carbon to form a tetrahedral intermediate. rsc.orgrsc.org The subsequent collapse of this intermediate, expelling the original amine moiety, is favored by the electronic properties of the leaving group. rsc.orgresearchwithrutgers.com

Theoretical approaches, such as Density Functional Theory (DFT) calculations, have been instrumental in rationalizing observed reactivity and selectivity. researchgate.net For instance, DFT studies have been used to understand the effect of substituents on reaction directions and to elucidate the influence of reaction polarity in directing C-H functionalization guided by sulfonamide groups. researchgate.netresearchgate.net

The identification and characterization of transient intermediates are fundamental to confirming proposed reaction mechanisms. In the reactions of sulfonyl thioamides, several key intermediates have been proposed or identified.

Thiatriazoles: In the reaction of thioamides with sulfonyl azides, the formation of a five-membered thiatriazole ring via a [3+2] cycloaddition is a critical, albeit transient, intermediate step. beilstein-journals.org Its decomposition leads to the final amidine product. beilstein-journals.org

These investigations, combining both empirical observation and computational modeling, provide a detailed picture of the intricate electronic and steric factors that govern the reactivity of sulfonyl thioamides.

Kinetic and Competition Studies

In the exploration of the chemical reactivity of sulfonyl thioamides, kinetic and competition studies serve as critical tools for elucidating reaction mechanisms and understanding the factors that govern reaction rates and pathways. While specific experimental data for this compound is not extensively available in publicly accessible literature, this section will detail the principles of such studies and present hypothetical data to illustrate the expected findings based on the known reactivity of related compounds.

Kinetic studies involve measuring the rate of a chemical reaction to determine its rate law, rate constant, and activation energy. This information provides insight into the molecularity of the reaction and the composition of the transition state. Competition studies, on the other hand, involve allowing a substrate to react with a mixture of two or more reagents, or having two or more substrates compete for a single reagent. The distribution of the resulting products reveals the relative reactivities of the competing species.

Hypothetical Kinetic Analysis of the Alkylation of this compound

A plausible reaction for kinetic investigation is the S-alkylation of this compound with an electrophile, such as methyl iodide. The thioamide sulfur is nucleophilic and is expected to react with methyl iodide in a bimolecular nucleophilic substitution (SN2) reaction.

The reaction rate can be monitored by techniques such as proton NMR spectroscopy (by observing the disappearance of the reactant and the appearance of the product signals) or by quenching the reaction at various time points and analyzing the composition of the mixture by chromatography.

A series of experiments could be designed to determine the reaction order with respect to each reactant. The concentration of one reactant would be varied while the other is held in excess.

Table 1: Hypothetical Rate Data for the S-Alkylation of this compound with Methyl Iodide at 25°C

| Experiment | [this compound] (M) | [Methyl Iodide] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 1.0 | 2.5 x 10-4 |

| 2 | 0.20 | 1.0 | 5.0 x 10-4 |

| 3 | 0.10 | 2.0 | 5.0 x 10-4 |

Rate = k[this compound][Methyl Iodide]

The rate constant, k, could then be calculated from any of the experiments.

Hypothetical Competition Study: Relative Nucleophilicity

To gauge the nucleophilicity of the sulfur atom in this compound, a competition experiment could be conducted. In this hypothetical experiment, an equimolar mixture of this compound and a reference thioamide, such as thioacetamide, is treated with a limiting amount of a common electrophile, for instance, benzyl bromide. The product ratio, determined after the reaction is complete, would reflect the relative rates of reaction and thus the relative nucleophilicity of the two thioamides.

Table 2: Hypothetical Product Distribution from a Competition Reaction

| Competing Thioamide | Product Formed | Product Ratio (%) |

| This compound | S-Benzyl-2-methanesulfonylethanethioimidate | 35 |

| Thioacetamide | S-Benzyl-thioacetimidate | 65 |

The hypothetical results in Table 2 suggest that thioacetamide is more nucleophilic than this compound. This outcome would be rationalized by the electron-withdrawing nature of the methanesulfonyl group in this compound. The sulfonyl group would decrease the electron density on the thioamide sulfur, thereby reducing its nucleophilicity compared to the less substituted thioacetamide.

These kinetic and competition studies, although presented hypothetically, are fundamental in constructing a detailed picture of the chemical reactivity and mechanistic pathways of sulfonyl thioamides like this compound.

Synthetic Utility and Transformative Applications in Organic Synthesis

2-Methanesulfonylethanethioamide as a Versatile Synthetic Intermediate and Building Block

This compound emerges as a highly versatile synthetic building block due to the orthogonal reactivity of its constituent functional groups. The thioamide moiety serves as a linchpin for constructing nitrogen- and sulfur-containing heterocycles and can function as a bioisostere of the amide bond. nih.govnsc.ru Thioamides are recognized as key intermediates in organic synthesis, particularly for the preparation of heterocycles, desulfurization reactions, and in organocatalysis. nih.gov

Simultaneously, the methanesulfonyl group (a sulfone) is a robust and generally stable functional group under many reaction conditions. chem-station.com Its strong electron-withdrawing nature influences the acidity of adjacent protons and can be used to modulate the electronic properties of the molecule. While sulfonyl groups are often used as protecting groups for amines due to their stability, they can also participate in specific chemical transformations. chem-station.com This dual functionality allows for stepwise or selective reactions, where one group can be manipulated while the other remains intact, providing a platform for the synthesis of complex and functionally rich molecules.

Derivatization Strategies for Functionalization and Introduction of New Chemical Diversity

The presence of both a thioamide and a sulfonyl group offers numerous avenues for derivatization, enabling the functionalization of the core structure and the introduction of new chemical diversity. These strategies are crucial for expanding the chemical space of organosulfur compounds and for tuning the physicochemical properties of the resulting molecules.

The distinct chemical nature of the sulfonyl and thioamide groups allows for their selective modification.

Thioamide Group Modification: The thioamide is often the more reactive handle. It can undergo a variety of transformations:

N-C(S) Transacylation: A recently developed method allows for the direct transamidation of thioamides, enabling the exchange of the amine moiety by reacting an N-activated thioamide with a different amine. nih.gov This process cleaves the C(S)-N bond and forges a new one, offering a powerful tool for late-stage functionalization. nih.gov

Electrophilic Attack at Sulfur: The sulfur atom of the thioamide is nucleophilic and can react with electrophiles. This is a key step in the synthesis of various heterocycles. For instance, reaction with α-halocarbonyl compounds is a classic route to thiazoles.

Oxidative Dimerization: Thioamides can be dimerized under oxidative conditions to form 3,5-disubstituted-1,2,4-thiadiazoles, a reaction that proceeds via N-S bond formation. tandfonline.comacs.org

Reaction with Azides: Heterocyclic thioamides react with sulfonyl azides, likely through a [3+2] cycloaddition followed by rearrangement, to yield N-sulfonyl amidines. nih.gov

Sulfonyl Group Modification: The sulfonyl group is significantly less reactive than the thioamide. Modifications typically require activation or harsh conditions.

α-Functionalization: The electron-withdrawing sulfonyl group acidifies the α-protons, theoretically allowing for deprotonation and subsequent alkylation or other reactions with electrophiles. However, this can be challenging and may lead to elimination pathways. ucl.ac.uk

Conversion to Sulfonamides: While the parent molecule is not a sulfonamide, its core structure is relevant to sulfonamide chemistry. Primary sulfonamides can be activated by reagents like pyrylium (B1242799) salts to form sulfonyl chlorides, which are highly reactive electrophiles that can be derivatized with various nucleophiles. researchgate.net This suggests that related sulfonyl-containing building blocks can be incorporated into more complex sulfonamide structures. ucl.ac.ukresearchgate.net

The general stability of sulfonyl groups means that many reactions targeting the thioamide can be performed chemoselectively without affecting the sulfone. chem-station.com

The ability to selectively derivatize this compound at either the thioamide or sulfonyl position provides a powerful strategy for expanding the chemical space of organosulfur nitrogen compounds. openmedicinalchemistryjournal.com These compounds represent a fascinating class of heterocycles due to their structural diversity and wide range of biological activities. openmedicinalchemistryjournal.comrsc.org

By leveraging the reactions described above, a library of analogues can be generated from this single precursor:

Varying the substituents on the nitrogen of the thioamide via transamidation can introduce a range of functional groups, altering properties like solubility, lipophilicity, and hydrogen bonding capacity. nih.gov

Using the thioamide as a linchpin to construct different heterocyclic rings (e.g., thiadiazoles, thiazoles) generates molecules with fundamentally different scaffolds and pharmacological potential. nsc.runih.gov

Modifications at the sulfonyl group or the adjacent carbon, while more challenging, could introduce new chiral centers or points for further conjugation.

This strategic derivatization allows chemists to systematically explore structure-activity relationships and develop novel compounds with tailored properties for applications in medicinal chemistry and materials science. openmedicinalchemistryjournal.com

Applications in the Synthesis of Complex Organic Molecules and Heterocycles

The reactivity of the thioamide functional group makes this compound a valuable precursor for the synthesis of more complex molecular structures, particularly nitrogen-sulfur heterocycles.

A prominent application of primary thioamides is in the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. These heterocycles are important pharmacophores found in a variety of biologically active compounds. acs.orgnih.gov The most common method for this transformation is the oxidative dimerization of two equivalents of a thioamide. acs.org This reaction can be promoted by a wide range of oxidizing agents.

The general transformation involves the oxidation of the thioamide to form an N-S bond, leading to the heterocyclic ring. This method is highly efficient for producing symmetrically substituted 1,2,4-thiadiazoles. tandfonline.com Thus, this compound could be dimerized to yield 3,5-bis(2-methanesulfonylethyl)-1,2,4-thiadiazole.

| Oxidant/Reagent System | Conditions | Scope/Comments | Reference(s) |

| Tetra(n-butyl)ammonium peroxydisulfate (B1198043) (TBAP) | CH₂Cl₂, 40 °C | Simple, highly efficient for various primary thioamides. | tandfonline.com |

| Vanadium Haloperoxidase (VHPO) / H₂O₂ | Aqueous buffer | Biocatalytic, excellent chemoselectivity, proceeds via S-bromination. | acs.org |

| Sodium Hydride (NaH) / DMF | DMF, rt, N₂ atmosphere | Base-mediated intramolecular dehydrogenative N-S coupling for unsymmetrical thiadiazoles. | acs.org |

| Molecular Iodine (I₂) | Water | Metal-free, environmentally benign for synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates. | organic-chemistry.org |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Short reaction times | Efficient, metal-free synthesis of 5-arylamino-1,2,4-thiadiazoles from imidoyl thioureas. | organic-chemistry.org |

| Electro-oxidation | Catalyst- and oxidant-free, rt | Broad scope for 5-amino-1,2,4-thiadiazoles from imidoyl thioureas. | organic-chemistry.org |

The structural features of this compound make it an intriguing building block for the design of peptidomimetics and conformational probes.

Thioamide as an Amide Isostere: The replacement of an amide bond with a thioamide is a powerful tool in medicinal chemistry. nih.gov This single-atom substitution imparts several key properties:

Proteolytic Resistance: Thioamide bonds are significantly more resistant to cleavage by proteases, which can enhance the in vivo half-life of peptide-based drugs. nih.govacs.orgnih.gov

Conformational Constraint: The thioamide bond has a higher barrier to cis-trans isomerization and alters hydrogen bonding properties—the N-H is a better hydrogen bond donor, while the sulfur is a weaker acceptor than the corresponding amide oxygen. nih.gov These changes can be used to stabilize specific secondary structures or to probe the importance of particular hydrogen bonds in protein-ligand interactions. nih.govresearchgate.net

Spectroscopic Probe: The thioamide bond has distinct spectroscopic properties, allowing it to be used as a probe for studying peptide and protein folding dynamics. nih.gov

Sulfonyl Group as a Structural Element: The sulfonyl group, often found in the form of a sulfonamide, is another key functional group in peptidomimetic design. nih.govresearchgate.netacs.org

Hydrogen Bonding: The sulfonamide group provides improved hydrogen-bonding possibilities compared to simple amides. researchgate.net

Structural Scaffolding: The tetrahedral geometry of the sulfonyl group can act as a rigid scaffold to orient appended functionalities, creating constrained systems that can mimic peptide secondary structures like β-turns or helices. nih.gov

Proteolytic Stability: Like thioamides, the sulfonamide linkage is not recognized by proteases and thus enhances the stability of peptidomimetics. researchgate.net

Chemical Probes: Covalent probes containing sulfonyl groups (e.g., sulfonyl fluorides or triazoles) are used in chemical proteomics to identify and map the binding sites of small molecules on proteins. nih.gov

The combination of a thioamide and a sulfonyl group in a single, relatively small molecule like this compound offers a unique platform. It could be incorporated into peptide sequences to create novel, highly stable peptidomimetics. The sulfonyl group could enforce a specific local conformation, while the thioamide could provide additional stability and act as a conformational or spectroscopic probe, enabling detailed studies of molecular recognition events.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methanesulfonylethanethioamide, and how are they experimentally determined?

- Answer: Critical properties include:

- Density: 1.421 g/cm³ (measured via pycnometry) .

- Melting Point: 45–47°C (determined using differential scanning calorimetry, DSC) .

- Molecular Formula: C₃H₇NO₂S₂ (confirmed via high-resolution mass spectrometry, HRMS) .

- LogP (Partition Coefficient): 1.098 (calculated using HPLC retention times) .

Methodologies for measurement should adhere to standardized protocols (e.g., ASTM for thermal analysis).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile handling .

- Engineering Controls: Install local exhaust ventilation and ensure emergency showers/eye wash stations are accessible .

- Storage: Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged storage due to hydrolytic instability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer: Key strategies include:

- Reagent Selection: Use methanesulfonyl chloride as a starting material, with controlled stoichiometry to minimize side reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 60–80°C .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Quality Control: Validate purity (>95%) via HPLC with UV detection at 254 nm .

Q. What methodologies are effective for resolving contradictions in experimental data related to this compound’s reactivity?

- Answer:

- Replication Studies: Repeat experiments under identical conditions to confirm reproducibility .

- Meta-Analysis: Aggregate data from independent studies to identify trends or outliers (e.g., inconsistent LogP values) .

- Advanced Spectroscopic Analysis: Use ¹H/¹³C NMR and FTIR to confirm structural integrity and rule out impurities .

Q. How can researchers design experiments to analyze the compound’s stability under varying environmental conditions?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。